molecular formula C9H13F3O B13076109 2-(3,3,3-Trifluoroprop-1-en-2-yl)cyclohexan-1-ol

2-(3,3,3-Trifluoroprop-1-en-2-yl)cyclohexan-1-ol

Cat. No.: B13076109
M. Wt: 194.19 g/mol
InChI Key: BCDYNEWSLIGOJV-UHFFFAOYSA-N
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Description

2-(3,3,3-Trifluoroprop-1-en-2-yl)cyclohexan-1-ol is an organic compound with the molecular formula C9H13F3O This compound is characterized by the presence of a trifluoropropenyl group attached to a cyclohexanol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3,3-Trifluoroprop-1-en-2-yl)cyclohexan-1-ol can be achieved through several synthetic routes. One common method involves the palladium-catalyzed cyclization-isomerization of 1,1,1-trifluoro-2-[(tert-butyldimethylsilyloxy)methyl]-3-alkynylbut-2-en-1-ols. This reaction proceeds under mild conditions and yields the desired product with high stereoselectivity .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar catalytic processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) is common to achieve the desired specifications .

Chemical Reactions Analysis

Types of Reactions

2-(3,3,3-Trifluoroprop-1-en-2-yl)cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The double bond in the trifluoropropenyl group can be reduced to form the saturated derivative.

    Substitution: The trifluoropropenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

2-(3,3,3-Trifluoroprop-1-en-2-yl)cyclohexan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,3,3-Trifluoroprop-1-en-2-yl)cyclohexan-1-ol involves its interaction with specific molecular targets. The trifluoropropenyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,3,3-Trifluoroprop-1-en-2-yl)benzene
  • 3-(3,3,3-Trifluoroprop-1-en-2-yl)furan
  • 2-(3,3,3-Trifluoroprop-1-en-2-yl)aniline

Uniqueness

2-(3,3,3-Trifluoroprop-1-en-2-yl)cyclohexan-1-ol is unique due to its cyclohexanol ring, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new materials with tailored properties .

Properties

Molecular Formula

C9H13F3O

Molecular Weight

194.19 g/mol

IUPAC Name

2-(3,3,3-trifluoroprop-1-en-2-yl)cyclohexan-1-ol

InChI

InChI=1S/C9H13F3O/c1-6(9(10,11)12)7-4-2-3-5-8(7)13/h7-8,13H,1-5H2

InChI Key

BCDYNEWSLIGOJV-UHFFFAOYSA-N

Canonical SMILES

C=C(C1CCCCC1O)C(F)(F)F

Origin of Product

United States

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